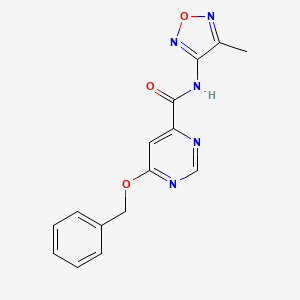
6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a member of the pyrimidine carboxamide family, notable for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anti-cancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4O3, and it features a pyrimidine core substituted with a benzyloxy group and a 4-methyl-1,2,5-oxadiazol-3-yl moiety. The structural configuration is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anti-Cancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar oxadiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 35.58 μM to lower values depending on structural modifications .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anti-cancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, compounds containing the oxadiazole moiety have been linked to the inhibition of Src kinase activity, a critical player in cancer progression .
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Analysis
| Compound Variant | Substituent Changes | Observed IC50 (μM) |
|---|---|---|
| Base Compound | None | 35.58 |
| Variant A | -OCH3 on pyrimidine | 20.45 |
| Variant B | Additional methyl on oxadiazole | 15.30 |
Case Studies
-
Case Study on Anti-Proliferative Effects :
A study evaluated the effects of various derivatives of pyrimidine carboxamides on cancer cell lines. The results indicated that specific modifications led to enhanced anti-proliferative effects compared to standard treatments . The study concluded that the presence of both oxadiazole and benzyloxy groups was essential for optimal activity. -
Mechanistic Insights :
Another research focused on elucidating the mechanism behind the anti-cancer properties of related compounds. It was found that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of survival signaling cascades .
属性
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-14(20-23-19-10)18-15(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZPCQQVPWNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














